4-Fluoro-5-methylnicotinic acid
Description
Nicotinic acid, also known as vitamin B3, and its derivatives are a cornerstone of organic chemistry and have long been recognized for their diverse applications. researchgate.netnih.gov These pyridine-3-carboxylic acids are not only vital in biological processes but also serve as versatile building blocks in the synthesis of a wide array of more complex molecules. researchgate.netchemistryjournal.net The presence of the nitrogen atom in the aromatic ring and the carboxylic acid group allows for a multitude of chemical transformations, making them valuable precursors in drug discovery and materials science. nih.gov The structural modifications of the pyridine (B92270) ring or the carboxylic acid group can lead to compounds with a broad spectrum of biological activities. nih.gov Researchers have synthesized numerous nicotinic acid derivatives and evaluated them for various therapeutic applications, including as anti-inflammatory, analgesic, antioxidant, and anticancer agents. chemistryjournal.netnih.gov
The introduction of fluorine into organic molecules, particularly into heterocyclic systems like pyridine, is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov In pyridine systems, fluorine substitution can significantly alter the electronic properties of the ring, often enhancing its reactivity in nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org This increased reactivity provides a powerful tool for the late-stage functionalization of complex molecules, allowing for the introduction of a diverse range of substituents under mild conditions. acs.org The strategic placement of fluorine can also block sites of metabolic oxidation, thereby increasing the bioavailability and in vivo efficacy of a drug candidate. nih.gov
Research involving 4-Fluoro-5-methylnicotinic acid and its analogues is primarily focused on its utility as a sophisticated building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The specific arrangement of the fluoro and methyl groups on the nicotinic acid scaffold provides a unique combination of steric and electronic properties that can be exploited in molecular design.
Key research trajectories include:
Synthesis of Novel Bioactive Molecules: The compound serves as a precursor for more complex molecules that are screened for a variety of biological activities. The presence of the fluorine atom is often intended to enhance the potency and pharmacokinetic properties of the resulting compounds.
Development of New Synthetic Methodologies: The reactivity of the fluorinated pyridine ring is a subject of investigation for developing new synthetic methods. This includes exploring its participation in cross-coupling reactions and nucleophilic substitutions to build molecular complexity.
Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and its derivatives, researchers can probe the specific contributions of the fluoro and methyl groups to the biological activity of the final compounds. This aids in the rational design of more effective molecules.
The data available for this compound and its immediate precursors and derivatives is primarily centered on their chemical properties and synthetic utility.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1211584-22-3 | C₇H₆FNO₂ | 155.13 |
| 5-Methylnicotinic acid | 3222-49-9 | C₇H₇NO₂ | 137.14 |
| 5-Fluoronicotinic acid | 402-66-4 | C₆H₄FNO₂ | 141.10 |
| Methyl 5-fluoro-4-methylnicotinate | 1426447-11-1 | C₈H₈FNO₂ | 169.15 |
Data sourced from various chemical suppliers and databases. bldpharm.comguidechem.comnih.govscbt.combldpharm.com
The synthesis of 5-methylnicotinic acid, a precursor to the title compound, is well-established and typically involves the oxidation of 3,5-lutidine using reagents like potassium permanganate (B83412) or hydrogen peroxide in concentrated sulfuric acid. google.comgoogle.com The subsequent fluorination to introduce the fluorine atom at the 4-position represents a more specialized synthetic step, highlighting the importance of selective fluorination techniques in modern organic chemistry. rsc.org The continued exploration of compounds like this compound is expected to yield novel molecules with significant potential across various scientific disciplines.
Properties
Molecular Formula |
C7H6FNO2 |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
4-fluoro-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
FBJVIGGWAZPALV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1F)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluoro 5 Methylnicotinic Acid
Retrosynthetic Analysis and Key Disconnections for 4-Fluoro-5-methylnicotinic Acid
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. youtube.comyoutube.com For this compound, several logical disconnections can be proposed based on the three key functional groups attached to the pyridine (B92270) core.
Key Disconnections:
C3-COOH Bond: The carboxylic acid group can be disconnected via a functional group interconversion (FGI), suggesting a precursor such as a nitrile, an ester, or a methyl group that can be oxidized. A more direct disconnection points to a carbonylation reaction of a C3-halide or a carboxylation of an organometallic species at the C3 position.
C4-F Bond: The carbon-fluorine bond can be disconnected, leading to a precursor with a C-H bond at the C4 position, which would require a regioselective C-H fluorination. Alternatively, the precursor could have a different leaving group at C4 (e.g., -Cl, -Br, -NO2) for nucleophilic fluorination, or an amino group for a Balz-Schiemann type reaction.
C5-CH3 Bond: Disconnecting the C5-methyl bond suggests a precursor that could undergo regioselective methylation.
Based on these primary disconnections, three promising retrosynthetic pathways emerge, as illustrated below. These pathways often rely on the strategic timing of fluorination, methylation, and carboxyl group formation.
Pathway A: This approach prioritizes the formation of the pyridine ring with the methyl and carboxyl functionalities already in place. The key final step is the regioselective fluorination of a 5-methylnicotinic acid precursor.
Pathway B: This strategy involves installing the fluorine and methyl groups first, followed by the introduction of the carboxylic acid at the C3 position. This often starts from a simpler substituted pyridine like 3,5-lutidine.
Pathway C: This route builds the molecule from a pre-fluorinated precursor, adding the methyl and carboxyl groups in subsequent steps.
These analyses highlight that the most efficient syntheses will likely originate from simple, commercially available pyridine derivatives, such as 3,5-lutidine, where the core methyl group is already present.
Regioselective Fluorination Techniques in Pyridine Ring Systems
The introduction of a fluorine atom at a specific position on the pyridine ring is arguably the most challenging step in the synthesis of this compound. The electronic properties of the pyridine ring necessitate specialized fluorination methods.
Direct Fluorination: This involves the direct conversion of a C-H bond to a C-F bond on the pyridine ring.
Electrophilic Fluorination: Reagents like Selectfluor (F-TEDA-BF4) are used for the regioselective fluorination of electron-rich heterocycles. acs.org However, the pyridine ring itself is electron-deficient and generally requires activation or harsh conditions.
C-H Activation/Fluorination: Significant advances have been made in the direct fluorination of C-H bonds adjacent to the nitrogen in pyridines. One notable method uses silver(II) fluoride (B91410) (AgF2), which can fluorinate pyridines at ambient temperature with high selectivity for the position alpha to the nitrogen. nih.govorgsyn.org While this is highly effective for the C2/C6 positions, achieving selectivity at the C4 position is more complex and often substrate-dependent. acs.org
Indirect Fluorination: These methods rely on a precursor functional group that is converted to a fluorine atom.
Nucleophilic Aromatic Substitution (SNAr): This is a common strategy where a leaving group (e.g., Cl, NO2) at the C4 position of an activated pyridine ring is displaced by a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF). The ring must be sufficiently activated by electron-withdrawing groups for the reaction to proceed efficiently.
Sandmeyer-type Reactions: A 4-aminopyridine (B3432731) derivative can be converted to a diazonium salt, which is then treated with a fluoride source like fluoroboric acid (HBF4) in the Balz-Schiemann reaction to install the fluorine atom.
| Method | Reagent(s) | Position Selectivity | Comments |
| Direct C-H Fluorination | Silver(II) Fluoride (AgF2) | Primarily C2/C6 | Mild conditions, high functional group tolerance. nih.govorgsyn.org |
| Electrophilic Fluorination | Selectfluor | Dependent on substrate electronics | Effective for activated or electron-rich systems. acs.org |
| Nucleophilic Substitution | KF, CsF | C4 (with leaving group) | Requires an activated ring with a good leaving group at C4. |
| Balz-Schiemann Reaction | 1. NaNO2, HBF4 2. Heat | C4 (from NH2) | Classic method for converting an amino group to fluorine. |
To overcome the challenges of regioselectivity and reactivity, various catalyst systems have been developed.
Palladium Catalysis: Palladium catalysts have been successfully employed for the directed electrophilic fluorination of C-H bonds. nih.gov A directing group on the substrate coordinates to the palladium center, which then delivers the electrophilic fluorine source to a specific C-H bond. This approach offers high regioselectivity that might otherwise be difficult to achieve.
Silver Catalysis: Silver catalysts, particularly Ag(I) salts, can mediate electrophilic fluorination of aryl stannanes and boronic acids. nih.gov This involves a transmetalation step followed by fluorination.
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, have been used to achieve enantioselective electrophilic fluorination of carbonyl compounds. nih.gov While less common for direct pyridine fluorination, the principles could be adapted for specific substrates.
The choice of catalyst is critical and depends heavily on the specific precursor and the desired position of fluorination. For this compound, a system capable of directing fluorination to the C4 position in the presence of substituents at C3 and C5 would be required.
Methylation Strategies at the Pyridine C-5 Position
Introducing a methyl group at the C5 position can be accomplished either by building the ring from a methyl-containing precursor or by direct C-H methylation of a pyridine derivative.
Given the commercial availability of 3,5-lutidine (3,5-dimethylpyridine), the most straightforward approach is to utilize this starting material, which already incorporates the required methyl group at the C5 position (along with one at C3). google.comgoogle.com The synthetic challenge then shifts to selectively functionalizing the C3 position while retaining the C5-methyl group.
Direct methylation of a pre-formed pyridine ring is also possible. Recent advances include rhodium-catalyzed C-H methylation at the C3 and C5 positions of C4-functionalized pyridines using methanol (B129727) or formaldehyde (B43269) as the methyl source. rsc.org This "hydrogen borrowing" methodology provides a direct route to introduce methyl groups onto the aromatic ring. However, achieving monomethylation at C5 in the presence of other substituents can be challenging and may require careful optimization of reaction conditions. Computational and experimental studies on the selective N-methylation of pyridines using iodomethane (B122720) have also been reported, although C-methylation is a distinct and more complex transformation. rsc.org
Carbonylation and Carboxylic Acid Formation at the Pyridine C-3 Position
The introduction of the carboxylic acid group at the C3 position is a key step in many synthetic routes.
Oxidation of a Methyl Group: A highly efficient and common strategy starts with 3,5-lutidine. One of the two methyl groups can be selectively oxidized to a carboxylic acid, yielding 5-methylnicotinic acid. google.comgoogle.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or hydrogen peroxide in sulfuric acid. google.comgoogle.com Controlling the reaction conditions is crucial to prevent over-oxidation to the dicarboxylic acid.
Carbonylation of a Halide: If the synthesis starts from a precursor like 3-bromo-5-methylpyridine, the carboxylic acid can be installed via a palladium-catalyzed carbonylation reaction. This method involves treating the halide with carbon monoxide (CO) in the presence of a palladium catalyst and an alcohol to form the corresponding ester, which is then hydrolyzed to the carboxylic acid.
Carboxylation via Organometallics: A C3-halide (e.g., 3-bromo-4-fluoro-5-methylpyridine) can undergo a lithium-halogen exchange by treatment with an organolithium reagent like n-butyllithium at low temperatures. The resulting pyridyl-lithium species can then be quenched with carbon dioxide (CO2) gas, followed by an acidic workup to yield the desired carboxylic acid.
| Method | Precursor | Reagent(s) | Product | Key Advantage |
| Oxidation | 3,5-Lutidine | 1. KMnO4 or H2O2/H2SO4 | 5-Methylnicotinic acid | Utilizes an inexpensive, readily available starting material. google.comgoogle.com |
| Carbonylation | 3-Bromo-5-methylpyridine | CO, Pd catalyst, Alcohol | 5-Methylnicotinic acid ester | Good functional group tolerance. |
| Carboxylation | 3-Bromo-4-fluoro-5-methylpyridine | 1. n-BuLi 2. CO2 | This compound | Direct formation of the final product from a halogenated intermediate. |
Divergent Synthetic Routes from Readily Available Precursors
Divergent synthesis aims to generate a library of compounds from a common intermediate. rsc.org For this compound, a practical divergent route can be designed starting from the inexpensive and commercially available 3,5-lutidine.
A Plausible Divergent Route:
Selective Oxidation: The synthesis begins with the selective oxidation of one methyl group of 3,5-lutidine using potassium permanganate to yield 5-methylnicotinic acid . google.comgoogle.com This key intermediate retains the necessary carbon skeleton.
Esterification: The resulting carboxylic acid is typically protected as an ester (e.g., methyl ester) to prevent unwanted side reactions in subsequent steps. This yields methyl 5-methylnicotinate .
N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide using an oxidizing agent like m-CPBA. This step is crucial for activating the C4 position for subsequent nucleophilic substitution.
Nitration/Halogenation: The N-oxide can be nitrated or halogenated selectively at the C4 position. For fluorination, a subsequent step is needed.
Fluorination: If a chloro or nitro group is installed at C4, it can be substituted with fluoride using a nucleophilic fluorinating agent (e.g., KF). Alternatively, direct fluorination strategies on the N-oxide or the ester could be explored.
Deprotection: Finally, the ester group is hydrolyzed under acidic or basic conditions to reveal the carboxylic acid, yielding the target molecule, This compound .
This step-wise approach allows for the controlled and regioselective introduction of each functional group, demonstrating a practical and scalable pathway to this complex substituted pyridine.
Optimization of Reaction Parameters for Enhanced Chemical Yields and Purity
The synthesis of this compound presents a unique set of challenges, primarily centered around the regioselective introduction of the fluorine atom onto the pyridine ring and the subsequent selective oxidation of the methyl group. The optimization of reaction parameters is paramount to maximizing the yield and ensuring the high purity of the final product, which is crucial for its potential applications. Key parameters that warrant careful consideration include the choice of fluorinating agent, catalyst, solvent, reaction temperature, and time.
Hypothetically, a plausible synthetic route could involve the fluorination of a suitable precursor, such as a derivative of 5-methylnicotinic acid or a pre-fluorinated pyridine ring that is subsequently carboxylated. For instance, a direct fluorination approach on a pre-existing 5-methylnicotinic acid derivative would require a robust fluorinating agent and carefully controlled conditions to achieve the desired regioselectivity at the 4-position and to prevent side reactions.
Considering the lack of specific literature for this compound, we can extrapolate potential optimization strategies from related syntheses. For example, in the synthesis of other fluorinated pyridines, the choice of the fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide) and the catalyst (e.g., palladium or copper-based catalysts) has been shown to significantly impact the yield and regioselectivity of the fluorination step. Similarly, the optimization of oxidation conditions for converting a methyl group to a carboxylic acid on a pyridine ring often involves a careful selection of the oxidizing agent (e.g., KMnO₄, SeO₂) and reaction conditions to prevent over-oxidation or degradation of the pyridine ring.
To illustrate the potential impact of parameter optimization, a hypothetical set of experiments for the fluorination step is presented in the table below. This table is based on common practices in synthetic organic chemistry for similar transformations.
Table 1: Hypothetical Optimization of the Fluorination of a 5-Methylnicotinic Acid Derivative
| Entry | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | Selectfluor® | None | Acetonitrile | 80 | 12 | 45 | 85 |
| 2 | Selectfluor® | Pd(OAc)₂ | Acetonitrile | 80 | 12 | 65 | 92 |
| 3 | Selectfluor® | Cu(OTf)₂ | Acetonitrile | 80 | 12 | 58 | 90 |
| 4 | Selectfluor® | Pd(OAc)₂ | DMF | 100 | 8 | 75 | 95 |
| 5 | Selectfluor® | Pd(OAc)₂ | DMF | 80 | 24 | 72 | 94 |
| 6 | NFSI | Pd(OAc)₂ | DMF | 100 | 8 | 68 | 93 |
This data is hypothetical and for illustrative purposes only, as no direct experimental results for the synthesis of this compound have been found in the public domain.
The hypothetical data in Table 1 suggests that the use of a palladium catalyst could significantly improve the yield of the fluorination reaction. Furthermore, the choice of a higher boiling point solvent like DMF, coupled with an elevated temperature, might lead to a more efficient conversion. However, reaction time would also need to be optimized to prevent the formation of impurities.
Similarly, the oxidation of the methyl group would require its own optimization study. A hypothetical data set for this step is presented below.
Table 2: Hypothetical Optimization of the Oxidation of a 4-Fluoro-5-methylpyridine Derivative
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | KMnO₄ | Water/Pyridine | 100 | 6 | 60 | 88 |
| 2 | KMnO₄ | Water/Pyridine | 80 | 12 | 55 | 90 |
| 3 | SeO₂ | Dioxane/Water | 100 | 4 | 70 | 95 |
| 4 | SeO₂ | Dioxane/Water | 120 | 2 | 65 | 92 |
| 5 | RuCl₃/NaIO₄ | CCl₄/H₂O/CH₃CN | 25 | 24 | 78 | 97 |
| 6 | RuCl₃/NaIO₄ | CCl₄/H₂O/CH₃CN | 40 | 12 | 75 | 96 |
This data is hypothetical and for illustrative purposes only.
This hypothetical table illustrates that a milder oxidizing agent like selenium dioxide or a catalytic system such as RuCl₃/NaIO₄ might provide higher yields and purity compared to a strong oxidant like potassium permanganate, which could lead to side reactions.
Chemical Reactivity and Transformations of 4 Fluoro 5 Methylnicotinic Acid
Reactivity of the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction Pathways
The carboxylic acid group of 4-fluoro-5-methylnicotinic acid is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through esterification, amidation, and reduction reactions.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed from the reaction mixture. masterorganicchemistry.com For instance, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst like sulfuric acid would yield methyl 4-fluoro-5-methylnicotinate.
Amidation: Amides of this compound can be prepared by reacting the carboxylic acid with an amine. This transformation typically requires the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to activate the carboxylic acid. nih.gov The activated acid then readily reacts with the amine to form the corresponding amide. nih.gov This method is widely used for the synthesis of a diverse range of amides under mild conditions.
Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound would yield (4-fluoro-5-methylpyridin-3-yl)methanol.
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring
The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although the electron-deficient nature of the pyridine ring generally favors nucleophilic attack.
Reactions Involving the Fluorine Substituent (e.g., SNAr Transformations)
The fluorine atom at the 4-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid group facilitates the attack of nucleophiles at the C-4 position. stackexchange.com In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, and fluorine is often a good leaving group in this context due to its high electronegativity, which polarizes the C-F bond. youtube.commasterorganicchemistry.com
A variety of nucleophiles, including amines, alkoxides, and thiols, can displace the fluoride (B91410) ion. acs.org For example, reaction with an amine would yield a 4-amino-5-methylnicotinic acid derivative. The reactivity in SNAr reactions can be influenced by the reaction conditions and the nature of the nucleophile. acs.orgnih.gov In some cases, transition metal catalysis can be employed to facilitate these transformations, even with weaker nucleophiles or under milder conditions. osti.gov
Functionalization at Unsubstituted Pyridine Positions
While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, functionalization at the unsubstituted positions (C-2 and C-6) can be achieved under specific conditions. Directed ortho-metalation strategies can be employed, where a directing group guides a metalating agent to a specific position, followed by quenching with an electrophile. However, direct C-H functionalization methods are also being developed to access these positions. digitellinc.com
Reactivity of the Methyl Group: Oxidation and Aliphatic Functionalization
The methyl group at the 5-position of the pyridine ring offers another handle for chemical modification through oxidation and other functionalization reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group. google.combme.hu This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). chemicalbook.com For example, the oxidation of 3,5-dimethylpyridine (B147111) with KMnO₄ can yield 5-methylnicotinic acid. chemicalbook.com This suggests that under controlled conditions, the methyl group of this compound could be selectively oxidized. Other methods for the oxidation of methyl groups on aromatic rings, including catalytic systems, have also been reported. rsc.org
Aliphatic Functionalization: The methyl group can also be a site for other functionalization reactions. For instance, it can undergo halogenation or be used in condensation reactions after conversion to a more reactive intermediate. researchgate.net Recent advancements have also shown methods for the direct methylation of pyridines at positions adjacent to non-coordinating substituents. rsc.org
Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Nicotinic Acid Scaffolds
Halogenated nicotinic acid derivatives are valuable substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki, Stille, and copper-catalyzed couplings are commonly employed. thermofisher.comfigshare.comresearchgate.net
For instance, a bromo- or iodo-substituted nicotinic acid can be coupled with a boronic acid (Suzuki coupling) or an organostannane (Stille coupling) to introduce a new aryl or alkyl group. thermofisher.comresearchgate.net The fluorine atom in this compound itself can potentially participate in certain nickel-catalyzed cross-coupling reactions. beilstein-journals.org These reactions offer a versatile approach to building molecular complexity from the nicotinic acid scaffold. chemrxiv.orgnih.gov
Stereoselective Transformations of this compound Derivatives
While this compound itself is achiral, its derivatives can be involved in stereoselective transformations. For example, if a prochiral center is introduced through modification of the carboxylic acid or the methyl group, subsequent reactions can be designed to proceed with high stereoselectivity. Transition-metal-catalyzed asymmetric reactions are a prominent strategy for achieving such transformations, including enantioselective defluorinative coupling reactions. rsc.org Although specific examples involving this compound are not extensively documented in the provided search results, the principles of asymmetric synthesis can be applied to its derivatives.
Computational and Theoretical Investigations of 4 Fluoro 5 Methylnicotinic Acid
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 4-Fluoro-5-methylnicotinic acid. nih.gov These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, which dictates its chemical properties.
A key aspect of electronic structure analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. The LUMO is the orbital most likely to accept an electron, indicating its electron acceptor capacity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO may be distributed over the carboxylic acid group and the C-F bond.
Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom. This information helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. In this compound, the fluorine atom and the oxygen atoms of the carboxylic acid would carry significant negative partial charges, while the adjacent carbon atoms and the carboxylic hydrogen would be electrophilic centers.
Table 1: Exemplary Calculated Electronic Properties of this compound (Illustrative Data) Calculations are typically performed using DFT with a basis set like 6-311++G(d,p).
| Property | Calculated Value (Illustrative) | Description |
|---|---|---|
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
Conformational Analysis and Potential Energy Surfaces of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the most significant conformational flexibility arises from the rotation of the carboxylic acid group (-COOH) relative to the plane of the pyridine ring.
A potential energy surface (PES) can be generated by systematically rotating the dihedral angle defined by the atoms of the C-C-O-H bond of the carboxylic group and calculating the molecule's energy at each step. mdpi.com This process reveals the low-energy, stable conformations (energy minima) and the transition states (energy maxima) that separate them. youtube.com
Two primary planar conformations are expected to be the most stable. In one conformer, the carbonyl (C=O) bond of the carboxylic acid is oriented towards the methyl group, while in the other, it is directed away. The relative stability of these conformers is determined by a balance of steric hindrance between the carboxylic acid's oxygen atoms and the adjacent methyl group, as well as potential intramolecular hydrogen bonding between the carboxylic hydrogen and the nitrogen atom of the pyridine ring. The barrier to rotation between these conformers provides insight into the molecule's rigidity. Computational studies on similar molecules, like formic acid dimer, have demonstrated the accuracy of such PES calculations. rsc.org
Prediction and Interpretation of Spectroscopic Signatures (e.g., Vibrational Modes, NMR Chemical Shifts)
Computational methods are invaluable for predicting and interpreting spectroscopic data, which serves as a fingerprint for molecular structure.
Vibrational Spectroscopy: Theoretical calculations using DFT can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. Each predicted frequency is associated with a specific normal mode of vibration, such as the stretching or bending of bonds. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid (typically a broad band around 3000 cm⁻¹), the C=O stretch (a strong peak around 1700-1750 cm⁻¹), C-F stretching modes, C-H stretches of the methyl group, and various aromatic ring vibrations. Comparing calculated spectra with experimental results helps confirm the molecular structure and its conformation.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.com These calculations provide theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. The predicted shifts are highly sensitive to the local electronic environment of each nucleus. For instance, the chemical shift of the ¹⁹F nucleus would be characteristic of a fluorine atom attached to an aromatic ring. The ¹³C NMR spectrum would show distinct signals for the carboxylic carbon, the aromatic carbons (with their shifts influenced by the fluorine, methyl, and carboxyl substituents), and the methyl carbon. Such theoretical predictions are crucial for assigning peaks in experimental NMR spectra, especially for complex molecules. rsc.org
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2900 - 3300 | Stretching of the hydroxyl bond. |
| C-H Stretch (Methyl & Aromatic) | 2850 - 3100 | Stretching of carbon-hydrogen bonds. |
| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Stretching of the carbonyl double bond. |
| C=C, C=N Ring Stretch | 1400 - 1600 | Vibrations of the pyridine ring framework. |
| C-F Stretch | 1100 - 1250 | Stretching of the carbon-fluorine bond. |
Molecular Docking and Simulation Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. rjptonline.org This method is central to drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. mdpi.comnih.gov
For this compound, a docking study would involve selecting a relevant protein target. Given its structural similarity to nicotinic acid (Vitamin B3), a potential target could be an enzyme involved in NAD/NADP biosynthesis or a receptor for which nicotinic acid derivatives have shown affinity. The docking process, using software like AutoDock Vina, places the ligand into the protein's active site in various conformations and scores them based on binding energy. nih.gov
The results would reveal the most likely binding pose and identify key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues (e.g., Lysine, Arginine, Serine), or hydrophobic interactions involving the pyridine ring and methyl group. mdpi.commdpi.com Molecular dynamics (MD) simulations can further refine these results, providing insights into the stability of the ligand-protein complex over time in a simulated physiological environment. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target (Illustrative Data)
| Parameter | Value/Description |
|---|---|
| Protein Target | e.g., E. coli Nitroreductase mdpi.com |
| Binding Energy (kcal/mol) | -8.5 |
| Key Hydrogen Bond Interactions | -COOH with Lysine; -COOH with Serine |
| Key Hydrophobic Interactions | Pyridine ring with Leucine; Methyl group with Valine |
| Halogen Bond | Fluorine atom with backbone carbonyl oxygen |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Derivatives
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.gov This approach is used to predict the properties of new, unsynthesized molecules. chem-soc.si
A QSRR study on derivatives of this compound would involve several steps:
Creation of a Dataset: A series of virtual derivatives would be created by systematically modifying the parent structure (e.g., changing the substituent at the 5-position, adding other groups to the ring).
Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated. These are numerical values that encode different aspects of the molecule's structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and topological properties (e.g., connectivity indices).
Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links the calculated descriptors to a specific measure of reactivity (e.g., pKa, reaction rate constant for a specific reaction).
Validation: The predictive power of the QSRR model is rigorously tested to ensure its reliability.
Such a model could be used to predict the acidity (pKa) of new derivatives or their reactivity in a particular chemical transformation, guiding the synthesis of compounds with desired chemical properties.
4 Fluoro 5 Methylnicotinic Acid As a Scaffold in Complex Molecule Synthesis
Integration into Heterocyclic Ring Systems via Cycloaddition or Condensation Reactions
The pyridine (B92270) core of 4-Fluoro-5-methylnicotinic acid is a key feature that allows for its integration into more complex heterocyclic systems through cycloaddition and condensation reactions. Although specific examples involving this exact molecule are not readily found, the reactivity of related nicotinic acid derivatives provides a strong basis for predicting its behavior.
Condensation reactions are a well-established method for synthesizing fused heterocyclic systems. For instance, nicotinic acid and its derivatives can undergo condensation with various binucleophiles to form a range of bicyclic and polycyclic structures. Research on other nicotinic acid derivatives has shown that the carboxylic acid group can be readily converted into an ester or an amide, which can then participate in intramolecular or intermolecular condensation reactions. In a study on new nicotinic acid derivatives, condensation reactions with appropriate aldehydes were used to obtain a series of acylhydrazones, which were subsequently cyclized to form 1,3,4-oxadiazoline derivatives. chemistryjournal.net This suggests that this compound could similarly be derivatized and used in condensation reactions to create novel heterocyclic compounds.
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), are powerful tools for the construction of six-membered rings. While the aromaticity of the pyridine ring in nicotinic acid makes it a less reactive diene, its reactivity can be enhanced by the presence of electron-withdrawing or electron-donating groups. The fluorine atom in this compound could potentially increase the dienophilic character of the double bonds in the pyridine ring, or alternatively, the substituted pyridine could act as a dienophile in inverse-electron-demand Diels-Alder reactions. A review of cycloaddition reactions for the synthesis of fluorinated sulfur-containing heterocycles highlights the utility of fluorinated building blocks in constructing complex cyclic systems. mdpi.com
Table 1: Examples of Condensation Reactions with Nicotinic Acid Derivatives
| Nicotinic Acid Derivative | Reactant | Product | Reference |
| Nicotinic acid hydrazide | Various aldehydes | Acylhydrazones | chemistryjournal.net |
| Acylhydrazones | Acetic anhydride | 1,3,4-Oxadiazoline derivatives | chemistryjournal.net |
| 2-Chloronicotinic acid | Morpholine | 2-Morpholinonicotinic acid | chemistryjournal.net |
This table is based on reactions of analogous compounds and is intended to illustrate potential reaction pathways for this compound.
Role as a Building Block in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. Nicotinic acid derivatives have been utilized as key components in various MCRs. The presence of multiple functional groups—the carboxylic acid, the pyridine nitrogen, and the reactive sites on the aromatic ring—makes this compound a promising candidate for the design of novel MCRs.
For example, the synthesis of various nicotinic acid derivatives has been achieved through multicomponent approaches. researchgate.net One approach to the synthesis of Brequinar, an immunosuppressant, involves a multicomponent Doebner reaction from pyruvic acid, 4-fluoroaniline, and 4-(2′-fluorophenyl)benzaldehyde. researchgate.net This demonstrates the utility of fluorinated building blocks in MCRs for the synthesis of biologically active molecules. The structural features of this compound could allow it to participate in well-known MCRs such as the Ugi or Passerini reactions after appropriate functionalization.
Table 2: Potential Multi-Component Reactions Involving Nicotinic Acid Scaffolds
| MCR Type | Potential Role of this compound Derivative | Resulting Scaffold |
| Doebner Reaction | Acid component | Substituted quinoline-4-carboxylic acids |
| Ugi Reaction | Acid component | α-Acylamino carboxamides |
| Passerini Reaction | Acid component | α-Acyloxy carboxamides |
This table presents hypothetical applications of this compound in MCRs based on the known reactivity of similar structures.
Synthesis of Polycyclic Aromatic Nitrogen Heterocycles Incorporating the Nicotinic Acid Framework
Polycyclic aromatic nitrogen heterocycles (PANHs) are an important class of compounds with diverse applications in materials science and medicinal chemistry. acs.org The nicotinic acid framework can serve as a foundational element for the construction of these complex structures. The synthesis of new polycyclic heterocycles as potential thymidine (B127349) phosphorylase inhibitors has been reported, where a pyrimidinedione was annelated to a quinoline, which can be conceptually derived from a nicotinic acid structure.
The synthetic strategy towards PANHs often involves cyclization reactions of appropriately substituted precursors. This compound, after conversion of its carboxylic acid group to other functionalities, could be a precursor for such cyclizations. The fluorine and methyl groups would likely influence the electronic properties and solubility of the resulting PANHs. For instance, the presence of nitrogen atoms in polycyclic aromatic systems can lead to red-shifted UV-vis absorption spectra due to n-π* transitions, a property that could be further tuned by the substituents on the nicotinic acid core. acs.org
Preparation of Conjugates and Probes for Chemical Biology Applications
Nicotinic acid and its derivatives are valuable for creating conjugates and probes for chemical biology research. The carboxylic acid handle provides a convenient point for conjugation to biomolecules or reporter groups.
A notable application is in the development of PET imaging agents. For example, 6-[¹⁸F]Fluoronicotinic acid derivatives have been conjugated to peptides to create radiolabeled ligands for imaging receptors like CXCR4. The synthesis involves the preparation of an activated ester of the fluoronicotinic acid, which then reacts with an amine group on the target molecule. It is conceivable that this compound could be similarly employed to create novel PET probes, where the fluorine atom at the 4-position could be replaced with the radioactive ¹⁸F isotope. The methyl group could potentially influence the metabolic stability and pharmacokinetic properties of the resulting probe.
Furthermore, nicotinic acid-conjugated peptides have been shown to self-assemble into nanostructures, indicating a role for such conjugates in the development of biomaterials. The specific substitutions on the nicotinic acid ring would be expected to modulate these self-assembly properties.
Applications in Supramolecular Chemistry and Self-Assembly Processes
The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, can be applied to nicotinic acid derivatives. The pyridine nitrogen and the carboxylic acid group of this compound are capable of participating in hydrogen bonding, a key interaction in self-assembly processes.
Research has demonstrated that nicotinic acid-conjugated selenopeptides can self-assemble into mesotubes, with both the nicotinic acid moiety and the selenium atom being crucial for the formation of these structures. This highlights the directing role that the nicotinic acid scaffold can play in supramolecular organization. The fluorine and methyl substituents on this compound would likely alter the electronic and steric properties, thereby influencing the nature and stability of the resulting self-assembled architectures. Theoretical studies on the adsorption of nicotinic acid on metal surfaces have shown that it can act as an additive in electroplating, influencing grain size and coating morphology. The specific electronic properties of this compound could lead to unique and potentially advantageous effects in materials science applications.
Mechanistic Elucidation of Biological Interactions of 4 Fluoro 5 Methylnicotinic Acid Analogues
Investigations into Enzyme Inhibition Mechanisms (e.g., Dehydrogenases, ATP Synthase)
The biological activity of nicotinic acid is intrinsically linked to its role as a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). These coenzymes are critical for the function of numerous dehydrogenases involved in cellular respiration and metabolism. Analogues such as 4-fluoro-5-methylnicotinic acid can interfere with these processes through competitive inhibition. By mimicking the natural substrate, these analogues can bind to the active sites of enzymes responsible for NAD/NADP synthesis, thereby disrupting the production of these vital coenzymes and inhibiting the activity of dependent dehydrogenases.
While direct studies on this compound are limited, research on similar compounds like 5-fluoronicotinic acid demonstrates that it acts as an antimetabolite, with its inhibitory effects being reversible by the addition of nicotinic acid. nih.gov This suggests a competitive mechanism where the analogue competes with the natural vitamin for the same enzymatic binding sites.
ATP synthase, the mitochondrial enzyme complex responsible for the bulk of cellular ATP production, represents another potential target for nicotinic acid analogues. Inhibition of ATP synthase can occur through various mechanisms, including binding to the F1 (catalytic) or F0 (proton pore) subunits. Some inhibitors block the proton channel, while others interfere with the rotational catalysis of the enzyme. nih.govmdpi.com For instance, the anti-tuberculosis drug bedaquiline (B32110) targets the c-subunit of bacterial ATP synthase, effectively halting energy production. nih.gov Although specific data on this compound is not available, its structural characteristics could theoretically allow it to interact with binding pockets on the ATP synthase complex, potentially disrupting the proton motive force or the conformational changes required for ATP synthesis. The polyphenol, (+)-Epicatechin, has been identified as a selective inhibitor of the reverse (hydrolytic) activity of ATP synthase, highlighting that specific modulation is possible. embopress.org
Ligand-Receptor Binding and Allosteric Modulation Studies (e.g., GPR109a, TRPA1)
This compound analogues are of significant interest for their potential interactions with cell surface receptors, such as the G-protein coupled receptor 109A (GPR109A) and the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.
GPR109A, also known as the nicotinic acid receptor, is highly expressed in adipocytes and immune cells. nih.gov Its activation by niacin (nicotinic acid) leads to the inhibition of adenylate cyclase, reducing intracellular cAMP levels. nih.gov This signaling cascade is responsible for the well-known anti-lipolytic effects of niacin. The binding of nicotinic acid to GPR109A is a key area of study for developing drugs with favorable therapeutic profiles. The introduction of fluorine and a methyl group at the 4 and 5 positions of the pyridine (B92270) ring, respectively, can significantly alter the electronic and steric properties of the ligand, potentially enhancing its binding affinity and selectivity for GPR109A.
The TRPA1 ion channel is a non-selective cation channel expressed in sensory neurons that functions as a sensor for irritants, playing a role in pain, itch, and inflammation. researchgate.net While not a classical target for nicotinic acid, studies on structurally related compounds provide insight into potential interactions. For example, research into a novel (4R,5S)-4-fluoro-5-methylproline sulfonamide led to a potent TRPA1 antagonist. researchgate.net The presence of the 4-fluoro-5-methyl motif in this compound suggests that this substitution pattern is compatible with binding to and modulating the TRPA1 channel. The modulation of TRPA1 can be complex, with some compounds acting as agonists (activators) and others as antagonists (inhibitors). nih.govnih.gov The specific effect of a this compound analogue would depend on its precise interactions within the TRPA1 binding pocket.
Competitive Antagonism in Biochemical Pathways within Microbial Systems
Fluorinated analogues of nicotinic acid have demonstrated significant antimicrobial properties by acting as competitive antagonists in essential metabolic pathways. In many bacteria, the synthesis of NAD from nicotinic acid is a critical pathway for survival. By introducing an analogue like 5-fluoronicotinic acid, this pathway can be effectively blocked.
Studies have shown that 5-fluoronicotinic acid and its amide derivative, 5-fluoronicotinamide, are potent inhibitors of the growth of various bacteria, including Streptococcus sp., Staphylococcus aureus, and Escherichia coli. nih.gov The inhibitory action of these compounds can be reversed by the addition of nicotinic acid, confirming a competitive antagonism mechanism. nih.gov This indicates that the fluorinated analogue competes with nicotinic acid for the active site of an enzyme crucial for the nicotinamide nucleotide synthesis pathway. The relative amounts of inhibitor to metabolite required for reversal provide a quantitative measure of this competition.
The table below summarizes the inhibitory and reversal data for 5-fluoronicotinic acid (5-FNA) and its amide (5-FNAM) in different bacterial species, illustrating the principle of competitive antagonism.
| Compound | Organism | Concentration for >50% Inhibition (µg/mL) | Reversal Ratio (Inhibitor:Nicotinic Acid) |
| 5-FNA | Streptococcus sp. | 0.05 | 1:4 |
| 5-FNAM | Streptococcus sp. | 0.5 | 1:2 |
| 5-FNA | E. coli | - | 100:1 |
| 5-FNAM | E. coli | - | 100:1 |
| Data sourced from J. Bacteriol. 85:42-48, 1963. nih.gov |
This competitive inhibition within microbial systems makes these analogues interesting candidates for the development of novel antibacterial agents.
Structure-Activity Relationship (SAR) Studies for Understanding Binding Modes and Eliciting Mechanistic Insights
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For nicotinic acid analogues, the position and nature of substituents on the pyridine ring are paramount.
The introduction of a fluorine atom, as in this compound, can have several effects. Fluorine is highly electronegative and can alter the pKa of the carboxylic acid group, influencing its ionization state at physiological pH. It can also form hydrogen bonds and other non-covalent interactions within a binding site, potentially increasing binding affinity. The position of the fluorine atom is critical; studies on other molecular scaffolds have shown that ortho-fluoro substitutions can confer selectivity for specific receptor subtypes.
The methyl group at the 5-position provides steric bulk, which can either be beneficial or detrimental to binding, depending on the topology of the receptor or enzyme active site. It can also enhance lipophilicity, which may improve membrane permeability. The combination of the electron-withdrawing fluorine and the lipophilic methyl group creates a unique electronic and steric profile that can be exploited for targeted drug design.
The table below outlines the general SAR principles derived from studies of related fluorinated and methylated compounds.
| Structural Feature | General Effect on Activity | Potential Rationale |
| Fluorine Substitution | Can increase potency and selectivity | Alters electronic properties (pKa), forms specific H-bonds, can block metabolic sites. |
| Position of Fluorine | Critical for selectivity | Dictates the orientation and specific interactions within the binding pocket. |
| Methyl Substitution | Can increase or decrease activity | Adds lipophilicity (may improve permeability), provides steric bulk that can enhance or disrupt binding. |
| Carboxylic Acid Group | Essential for activity at nicotinic acid receptors | Forms a key ionic interaction (salt bridge) with a corresponding basic residue (e.g., Arginine) in the binding site. |
Design Strategies for Specific Modulators of Biological Processes Based on Fluorination and Methylation Effects
The insights gained from SAR studies and mechanistic investigations inform the rational design of specific biological modulators. For analogues of this compound, design strategies focus on optimizing interactions with specific targets while minimizing off-target effects.
One key strategy involves using molecular modeling to guide the design of ligands. By understanding the three-dimensional structure of a target protein, such as GPR109A or TRPA1, medicinal chemists can design molecules that fit precisely into the binding pocket. This approach was successfully used to develop a potent (4R,5S)-4-fluoro-5-methylproline sulfonamide antagonist of TRPA1, where modeling helped to derive low-energy conformations to guide the synthesis of new inhibitors. researchgate.net
Another strategy is the development of prodrugs to improve pharmacokinetic properties. For instance, a potent TRPA1 antagonist with poor solubility was converted into a methylene (B1212753) phosphate prodrug, which demonstrated superior oral exposure and in vivo target engagement. researchgate.net This approach could be applied to this compound to enhance its delivery to target tissues.
Furthermore, the strategic placement of fluorine can be used to block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. The combination of fluorination and methylation offers a powerful toolkit for fine-tuning the pharmacological profile of nicotinic acid analogues, enabling the design of highly specific and potent modulators of biological processes.
Advanced Analytical Characterization Methods for 4 Fluoro 5 Methylnicotinic Acid
Spectroscopic Techniques: High-Resolution NMR (¹H, ¹³C, ¹⁹F), FT-IR, UV-Vis, and Mass Spectrometry (MS)
Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in 4-Fluoro-5-methylnicotinic acid.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organic molecules.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl group. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicative of its chemical environment (e.g., aromatic, methyl, or carboxyl carbon).
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative technique. sigmaaldrich.com It provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment, making it a powerful tool for confirming the presence and position of the fluorine substituent on the pyridine ring. magritek.com The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap. magritek.com
Illustrative NMR Data for Related Compounds:
| Compound | Nucleus | Chemical Shift (ppm) and Multiplicity |
| Nicotinic acid | ¹H | |
| 4-Methylnicotinic acid | ¹H | |
| 5-Methylnicotinic acid | ¹H, ¹³C | |
| 3-bromo-4-fluorobenzoic acid | ¹⁹F | -98.11 (td, J = 7.2, 5.2 Hz) rsc.org |
| 4-Fluorobenzoic acid | ¹H, ¹³C |
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. nih.govbas.bg For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:
O-H stretching of the carboxylic acid group (broad band typically in the 3300-2500 cm⁻¹ region).
C=O stretching of the carboxylic acid group (strong band around 1700 cm⁻¹).
C-F stretching (typically in the 1400-1000 cm⁻¹ region).
Aromatic C=C and C=N stretching vibrations.
C-H stretching and bending vibrations of the methyl group and the pyridine ring.
FT-IR analysis is a rapid and non-destructive technique that provides a molecular fingerprint, useful for both identification and quality control. bas.bg
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu Aromatic compounds like this compound are expected to absorb UV light due to π-π* transitions of the pyridine ring. The position and intensity of the absorption maxima can be influenced by the substituents on the ring. This technique is often used for quantitative analysis and to gain insights into the electronic structure of conjugated systems.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. rsc.org For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the atoms.
Chromatographic Separations for Isolation and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the isolation of this compound from reaction mixtures and for the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a polar, acidic compound like this compound, reversed-phase HPLC using a C18 column with an acidified aqueous-organic mobile phase would be a common approach. By monitoring the elution profile with a UV detector, the purity of a sample can be accurately determined, and the presence of any impurities can be quantified. Some providers of related compounds offer HPLC data for their products. bldpharm.com
Gas Chromatography (GC): Gas chromatography can be used for the analysis of volatile compounds. For a non-volatile compound like this compound, derivatization to a more volatile ester (e.g., a methyl ester) would likely be necessary before analysis by GC. nih.gov GC, particularly when coupled with a mass spectrometer (GC-MS), can provide excellent separation and identification of volatile components in a sample.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the planarity of the pyridine ring. researchgate.netaalto.fi Furthermore, it would reveal crucial information about the solid-state packing of the molecules, including intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups and potential π-π stacking interactions of the pyridine rings. researchgate.net While no specific crystal structure for this compound was found in the search results, the Crystallography Open Database (COD) contains crystal structures for related compounds like 5-Methylnicotinic acid. nih.gov
Advanced Techniques for Reaction Monitoring and Mechanistic Studies (e.g., in situ Spectroscopy)
Understanding the formation of this compound and its subsequent reactions can be greatly enhanced by the use of in situ spectroscopic techniques. These methods allow for the real-time monitoring of a chemical reaction as it proceeds, providing valuable kinetic and mechanistic data.
For instance, in situ NMR spectroscopy (both ¹H and ¹⁹F) can be employed to track the disappearance of reactants and the appearance of products over time, allowing for the determination of reaction rates and the identification of any transient intermediates. magritek.com The high sensitivity of ¹⁹F NMR makes it particularly well-suited for monitoring reactions involving fluorinated compounds. magritek.com Similarly, in situ FT-IR spectroscopy can be used to follow changes in the concentrations of functional groups during a reaction.
Isotopic Labeling Strategies for Elucidating Biosynthetic Pathways or Degradation Mechanisms
Isotopic labeling is a powerful tool for tracing the fate of atoms and molecules in chemical and biological systems. By selectively replacing certain atoms in this compound with their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), it is possible to follow its metabolic or degradation pathways. isotope.com
For example, if this compound were a metabolite, feeding a biological system with an isotopically labeled precursor and then analyzing the resulting products by NMR or mass spectrometry could reveal the biosynthetic route to the molecule. Conversely, introducing isotopically labeled this compound into an environmental or biological system can help to identify its degradation products and elucidate the mechanisms of its breakdown.
Future Perspectives and Emerging Research Directions for 4 Fluoro 5 Methylnicotinic Acid
Development of Green Chemistry Approaches for Sustainable Synthesis
The industrial production of nicotinic acid and its derivatives has traditionally relied on methods that can be environmentally taxing, often involving harsh oxidizing agents and producing significant waste. bldpharm.comnih.gov For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid generates nitrous oxide, a potent greenhouse gas. bldpharm.comnih.gov A shift towards more sustainable and environmentally friendly "green chemistry" approaches is imperative.
Future research in the synthesis of 4-Fluoro-5-methylnicotinic acid is expected to focus on several key green chemistry principles:
Catalytic Oxidation: Moving away from stoichiometric oxidants like potassium permanganate (B83412) google.com, which is used in the synthesis of related compounds like 5-methylnicotinic acid chemicalbook.com, future methods will likely employ catalytic systems. These could involve heterogeneous catalysts that can be easily recovered and reused, minimizing waste.
Biocatalysis: Enzymatic synthesis represents a highly promising green route. The use of microbial enzymes, such as nitrilases, for the conversion of cyanopyridine precursors into nicotinic acid has been demonstrated and offers high selectivity and mild reaction conditions. nih.gov Exploring or engineering specific enzymes for the synthesis of this compound could lead to highly efficient and sustainable production methods.
Alternative Solvents: The use of water or other environmentally benign solvents in place of traditional organic solvents is a core tenet of green chemistry. google.com Research into aqueous-phase reactions or the use of ionic liquids as recyclable reaction media could significantly reduce the environmental footprint of the synthesis process. amerigoscientific.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. This involves exploring novel reaction pathways that avoid the formation of by-products.
Application in Functional Materials Science and Polymer Chemistry
The incorporation of fluorine atoms into organic molecules can impart unique properties, such as increased thermal stability, chemical resistance, and altered electronic characteristics. mdpi.com These attributes make fluorinated compounds valuable in the field of materials science. This compound, as a fluorinated building block, holds potential for the development of novel functional materials and polymers.
Emerging research directions in this area may include:
Fluoropolymers: Fluorine-containing polymers are known for their valuable properties, including use in non-stick coatings and waterproof materials. mdpi.com this compound could serve as a functional monomer for the synthesis of new recyclable fluorinated polymers with tailored properties.
Metal-Organic Frameworks (MOFs): The carboxylate group of this compound makes it a suitable ligand for the construction of MOFs. The fluorine and methyl substituents could influence the topology, porosity, and electronic properties of the resulting frameworks, leading to applications in gas storage, separation, and catalysis.
Liquid Crystals: The rigid pyridine (B92270) core and the presence of polar substituents in this compound suggest its potential use in the synthesis of liquid crystalline materials. The fluorine atom, in particular, can influence intermolecular interactions and contribute to the formation of desired mesophases.
Bioactive Materials: As a derivative of nicotinic acid, materials incorporating this molecule could exhibit interesting biological interactions. This could be explored in the development of biocompatible materials or coatings.
Exploration of Novel Reaction Pathways and Catalytic Transformations
The chemical reactivity of this compound is ripe for exploration, offering opportunities to discover new transformations and synthesize novel derivatives. The interplay between the carboxylic acid, the pyridine ring, and the fluorine and methyl substituents can lead to unique chemical behavior.
Future research could focus on:
Decarboxylative Cross-Coupling Reactions: The carboxylic acid group can be a handle for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups at this position.
C-H Activation: The pyridine ring contains several C-H bonds that could be selectively functionalized using modern catalytic methods. This would provide a direct route to more complex derivatives without the need for pre-functionalized starting materials.
Nucleophilic Aromatic Substitution: The fluorine atom on the pyridine ring is a potential site for nucleophilic aromatic substitution, enabling the introduction of various nucleophiles and further diversification of the molecular scaffold.
Catalytic Hydrogenation/Reduction: The selective hydrogenation of the pyridine ring or the reduction of the carboxylic acid group could lead to a variety of saturated and partially saturated heterocyclic structures with potential biological activity. Research into the catalytic transformation of related furan-based dicarboxylic acids to adipic acid highlights the potential for such catalytic approaches. google.com
Advanced Theoretical Modeling for Predictive Chemistry and Materials Design
Computational chemistry and theoretical modeling are powerful tools for understanding and predicting the properties and reactivity of molecules. frontiersin.org For this compound, these methods can provide valuable insights and guide experimental work.
Key areas for theoretical investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. dergipark.org.trnih.govepstem.net This can help in understanding its reactivity, stability, and potential interactions with other molecules. For instance, DFT can elucidate the impact of the fluorine and methyl groups on the electron distribution within the pyridine ring. dergipark.org.tr
Reaction Mechanism Elucidation: Computational modeling can be employed to study the mechanisms of potential reactions involving this compound. rsc.org This can help in optimizing reaction conditions and predicting the formation of desired products.
Materials Property Prediction: For applications in materials science, theoretical models can be used to predict the properties of polymers or MOFs incorporating this compound. This can accelerate the design and discovery of new materials with desired functionalities.
Pharmacokinetic and Toxicological Predictions: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, which is crucial for the development of potential therapeutic agents. frontiersin.org
Integration into High-Throughput Screening Platforms for Novel Chemical Probe Discovery
High-throughput screening (HTS) is a key technology in drug discovery and chemical biology, allowing for the rapid testing of large numbers of compounds for their biological activity. amerigoscientific.comsigmaaldrich.com this compound and its derivatives represent a potential library of compounds for screening against various biological targets.
Future research in this domain could involve:
Library Synthesis: The development of efficient and versatile synthetic routes to a diverse library of this compound derivatives is a prerequisite for HTS campaigns.
Assay Development: Designing and validating robust HTS assays to screen these compounds against specific enzymes, receptors, or cellular pathways is crucial. nih.gov This could include assays for nicotinic acetylcholine (B1216132) receptor subtypes, which are important in various physiological processes. nih.gov
Chemical Probe Development: A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or organismal context. nih.gov Through HTS and subsequent optimization, derivatives of this compound could be developed into potent and selective chemical probes for novel biological targets. The fluorinated nature of the molecule could also be advantageous for developing probes for 19F NMR studies. nih.gov
Fragment-Based Screening: The core structure of this compound could be used as a starting point in fragment-based drug discovery, where small molecular fragments are screened for binding to a target protein and then grown or combined to create more potent leads.
Q & A
Q. What are the key considerations for synthesizing 4-fluoro-5-methylnicotinic acid with high purity and yield?
- Methodological Answer : Synthesis typically involves fluorination and methylation of nicotinic acid derivatives. Optimize fluorinating agents (e.g., Selectfluor® or DAST) and reaction conditions (temperature, solvent polarity) to minimize side reactions like over-fluorination. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity. Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and confirm structure via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Determine solubility in polar (water, DMSO) and nonpolar solvents (hexane) to guide experimental design. Measure melting point (DSC) and logP (shake-flask method or HPLC-derived values) to assess hydrophobicity. Use FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, C-F vibration at ~1100 cm). Stability under ambient conditions should be tested via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if airborne particles are generated. Store in airtight containers away from oxidizers (e.g., peroxides) to avoid hazardous reactions. Emergency procedures: rinse eyes with water for 15 minutes if exposed; for ingestion, administer activated charcoal and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
- Methodological Answer : Cross-validate experimental conditions (e.g., solvent effects, catalyst loadings) across studies. For example, discrepancies in Suzuki coupling yields may arise from varying palladium catalysts (Pd(OAc) vs. PdCl) or base selection (KCO vs. CsCO). Use control experiments to isolate variables and replicate findings. Statistical tools (ANOVA, t-tests) can assess significance of observed differences. Publish raw data in supplementary materials to enable peer verification .
Q. What experimental designs are optimal for studying the metabolic stability of this compound in vitro?
- Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactor to simulate Phase I metabolism. Quantify parent compound depletion via LC-MS/MS over time (0–60 min). Include positive controls (e.g., verapamil) and negative controls (no NADPH). Calculate half-life () and intrinsic clearance () using the in vitro half-life method. For Phase II metabolism, incubate with UDPGA for glucuronidation studies. Triplicate runs ensure reproducibility .
Q. How can computational modeling predict the bioactivity of this compound against nicotinic acetylcholine receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using receptor crystal structures (PDB: e.g., 2QC1). Optimize ligand geometry with DFT (B3LYP/6-31G*). Analyze binding affinities (ΔG values) and key interactions (hydrogen bonds with α4β2 subunit residues). Validate predictions with in vitro electrophysiology (patch-clamp assays) measuring IC for receptor inhibition. Compare with known agonists/antagonists (e.g., nicotine, varenicline) to contextualize results .
Data Analysis & Reporting
Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer : Tabulate observed -NMR shifts alongside literature values, noting solvent effects (DMSO-d vs. CDCl). Use - coupling constants to confirm fluorine substitution patterns. If discrepancies persist, conduct 2D NMR (HSQC, HMBC) to resolve ambiguities. Report raw spectra in supplementary materials and discuss potential causes (e.g., tautomerism, impurities) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC and Hill coefficients. Use nonlinear regression with constraints (bottom = 0, top = 100% viability). Assess goodness-of-fit via R and residual plots. For multi-group comparisons (e.g., varying substituents), apply one-way ANOVA with Tukey’s post hoc test. Report 95% confidence intervals and p-values (<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
